3-(Ethoxycarbonyl)-2-methylquinoline-4-carboxylic acid
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Overview
Description
3-(Ethoxycarbonyl)-2-methylquinoline-4-carboxylic acid is a quinoline derivative with significant potential in various fields of scientific research. This compound is characterized by the presence of an ethoxycarbonyl group at the 3-position, a methyl group at the 2-position, and a carboxylic acid group at the 4-position of the quinoline ring. The unique structure of this compound makes it an interesting subject for study in organic chemistry, medicinal chemistry, and materials science.
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body, influencing a range of biochemical processes .
Mode of Action
It’s likely that the compound interacts with its targets through a series of chemical reactions, leading to changes in the function of the target molecules .
Biochemical Pathways
Similar compounds are known to influence a variety of pathways, including those involved in metabolism and cellular function .
Pharmacokinetics
The impact of these properties on the compound’s bioavailability is therefore unclear .
Result of Action
Similar compounds are known to have a range of effects at the molecular and cellular level .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethoxycarbonyl)-2-methylquinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications to introduce the ethoxycarbonyl and carboxylic acid groups.
For example, a typical synthetic route may start with the condensation of aniline derivatives with β-ketoesters, followed by cyclization to form the quinoline core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also emphasized in industrial settings to ensure sustainability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(Ethoxycarbonyl)-2-methylquinoline-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Substitution: The quinoline ring can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example,
Biological Activity
3-(Ethoxycarbonyl)-2-methylquinoline-4-carboxylic acid is a quinoline derivative known for its diverse biological activities. Quinoline compounds are recognized for their potential in medicinal chemistry, exhibiting a range of pharmacological effects including antibacterial, antifungal, antimalarial, and anticancer properties. This article delves into the biological activity of this specific compound, supported by various studies and data.
- IUPAC Name : 3-ethoxycarbonyl-2-methylquinoline-4-carboxylic acid
- Molecular Formula : C14H13NO4
- Molecular Weight : 255.26 g/mol
Antibacterial and Antifungal Properties
Research indicates that quinoline derivatives, including this compound, exhibit significant antibacterial and antifungal activities. A study highlighted that derivatives containing the quinoline structure showed formidable antibacterial properties against various strains of Gram-positive bacteria .
Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Antibacterial | 50 µM against E. coli |
Related Quinoline Derivative | Antifungal | MIC = 75 µM against S. agalactiae |
Anticancer Activity
The anticancer potential of this compound has been evaluated in vitro using various cancer cell lines. For instance, a study assessed the cytotoxic effects of several quinoline derivatives against HepG2 (human liver cancer) and HCT116 (colon cancer) cell lines. The results indicated that compounds similar to this compound demonstrated IC50 values ranging from 7.7 to 14.2 µg/ml, comparable to standard chemotherapeutics like 5-fluorouracil .
Cell Line | IC50 Value (µg/ml) | Reference Drug IC50 (µg/ml) |
---|---|---|
HepG2 | 7.7 - 14.2 | 5-fluorouracil (7.9) |
HCT116 | 7.7 - 14.2 | Afatinib (5.4) |
The mechanism underlying the biological activity of quinoline derivatives often involves interactions with specific molecular targets such as enzymes and receptors. For example, molecular docking studies have suggested that these compounds may inhibit epidermal growth factor receptor (EGFR) kinase, which is crucial in cancer progression . The chelation with divalent metals through the proximity of carboxylic acid and nitrogen atoms in the quinoline structure is hypothesized to enhance their anticancer efficacy .
Case Studies
-
Antitumor Activity Evaluation :
A study published in PubMed evaluated ten quinoline-related carboxylic acid derivatives, including the target compound, for their cytotoxicity against cervical HELA and mammary MCF7 cells. The findings revealed selective viability reduction in tumor cells, indicating promising anticancer properties . -
Antioxidant Activity :
Another investigation into the antioxidant capacity of quinoline derivatives showed that certain structural modifications could enhance their radical scavenging ability. This property is critical for mitigating oxidative stress in various pathological conditions .
Properties
IUPAC Name |
3-ethoxycarbonyl-2-methylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-3-19-14(18)11-8(2)15-10-7-5-4-6-9(10)12(11)13(16)17/h4-7H,3H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPDKNWFYGMNQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N=C1C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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